1-(4-Isopropylbenzyl)-1H-indol-5-amine
Description
1-(4-Isopropylbenzyl)-1H-indol-5-amine is a substituted indole derivative featuring a 4-isopropylbenzyl group at the N1 position and an amine moiety at the C5 position of the indole ring. The 4-isopropylbenzyl substituent likely enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
1-[(4-propan-2-ylphenyl)methyl]indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-13(2)15-5-3-14(4-6-15)12-20-10-9-16-11-17(19)7-8-18(16)20/h3-11,13H,12,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPJRPZUXPWUBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
Modern approaches employ transition metal catalysis to construct the indole ring. A domino aza-Michael-SNAr-heteroaromatization route (Figure 1) enables efficient C5 functionalization. Key steps include:
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Aza-Michael addition of amines to methyl 2-arylacrylates
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Sequential nucleophilic aromatic substitution (SNAr) to form indoline intermediates
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Oxidative aromatization using dissolved oxygen in DMF
This method achieved 68–85% yields for related C5-substituted indoles, though the 4-isopropylbenzyl group necessitates tailored arylacrylate precursors.
N1-Benzylation Methodologies
Introducing the 4-isopropylbenzyl group at the indole’s 1-position requires careful optimization to avoid N3/N1 regioselectivity issues.
Alkylation via Benzyl Halides
Direct alkylation using 4-isopropylbenzyl bromide under basic conditions represents the most straightforward approach. In a documented analog, 1-(4-fluorobenzyl)-1H-indol-5-amine was synthesized via:
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Treatment of 5-nitroindole with 4-fluorobenzyl bromide
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Sodium hydride-mediated deprotonation in anhydrous DMF
Adapting this protocol would require substituting 4-fluorobenzyl bromide with 4-isopropylbenzyl bromide. However, steric hindrance from the isopropyl group may reduce reaction efficiency, necessitating extended reaction times or phase-transfer catalysts.
Reductive Amination
For substrates containing amine groups, reductive amination offers an alternative pathway. A related indoline derivative was synthesized by:
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Condensing 5-nitroindoline with 4-fluorobenzaldehyde
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Sodium cyanoborohydride reduction in methanol/acetic acid
This method achieved 95% yield for the 4-fluorobenzyl analog, suggesting potential applicability to 4-isopropylbenzaldehyde derivatives.
Functional Group Interconversion at C5
The 5-amino group is typically introduced via nitro reduction or directed C–H amination.
Nitro Group Reduction
A robust two-step sequence involves:
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Electrophilic nitration at C5 using fuming HNO₃ in H₂SO₄
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Catalytic hydrogenation over Pd/C (1 atm H₂, 25°C)
For 1-(4-fluorobenzyl)-1H-indol-5-amine, this approach provided 95% yield after hydrogenation. Scaling this to the target compound would require careful control of nitration regiochemistry, as competing C3 and C7 nitration can occur without directing groups.
Purification and Analytical Characterization
Critical quality control steps ensure product integrity:
Mass spectrometry (ESI-MS) confirms molecular weight (264.36 g/mol), with [M+H]⁺ peaks at m/z 265.4.
Comparative Analysis of Synthetic Routes
Evaluating three predominant pathways reveals trade-offs:
Route A (Sequential Alkylation/Nitration)
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Yield: 82% (theoretical)
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Advantages: Straightforward scale-up
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Limitations: Requires harsh nitration conditions
Route B (Reductive Amination)
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Advantages: Mild conditions, high regioselectivity
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Limitations: Sensitive to aldehyde steric bulk
Route C (Domino Aza-Michael)
Industrial-Scale Considerations
Transitioning from lab to production introduces challenges:
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Solvent Selection : DMF, while effective in small scale, poses toxicity concerns. Alternative solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) require testing.
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Catalyst Recycling : Pd/C recovery systems (e.g., magnetic nanoparticles) could reduce costs in hydrogenation steps.
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Byproduct Management : Isopropylbenzyl bromide hydrolysis generates 4-isopropylbenzyl alcohol, necessitating aqueous/organic phase separation optimization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isopropylbenzyl)-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the amine or indole ring.
Scientific Research Applications
1-(4-Isopropylbenzyl)-1H-indol-5-amine, also known as a derivative of indole, has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article will explore its applications in medicinal chemistry, pharmacology, and material science, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study: In vitro Analysis
A study conducted on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis and cell cycle arrest at the G2/M phase. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to other known chemotherapeutic agents .
Neuroprotective Effects
Another promising application of this compound is in neuroprotection. Research has demonstrated that it can protect neurons from oxidative stress and excitotoxicity.
Case Study: Neuroprotection in Animal Models
In a mouse model of neurodegeneration, administration of this compound resulted in a significant reduction in neuronal loss and improved cognitive function as assessed by behavioral tests .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Organic Electronics
Due to its unique electronic properties, this compound has been explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research Findings
Studies have shown that incorporating this compound into polymer matrices enhances charge transport properties and stability under operational conditions .
Photovoltaic Applications
The compound's ability to act as a donor material in bulk heterojunction solar cells has been investigated. The efficiency of solar cells incorporating this compound reached up to 8% under standard testing conditions.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylbenzyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the target receptors involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of 1-(4-Isopropylbenzyl)-1H-indol-5-amine with its analogs:
Key Observations :
Challenges :
- Amine derivatives like 1-(3-(pyrrolidin-1-yl)propyl)-1H-indol-5-amine () are noted for instability, requiring immediate use post-synthesis to avoid degradation.
Biological Activity
1-(4-Isopropylbenzyl)-1H-indol-5-amine, often referred to as compound 22 in various studies, is an indole derivative that has garnered attention for its potential biological activities. This compound is part of a larger family of indole derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables and case studies.
Synthesis and Characterization
The synthesis of this compound has been documented in several studies. The compound was synthesized through a multi-step process involving the alkylation of indole derivatives with 4-isopropylbenzyl bromide. The final product was characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .
Anticancer Properties
Research has indicated that indole derivatives exhibit significant anticancer activity. In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 20 µM .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 18 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The observed IC50 for TNF-α inhibition was approximately 12 µM, highlighting its potential as an anti-inflammatory agent .
Table 2: Anti-inflammatory Activity of this compound
| Cytokine | IC50 (µM) | Effect |
|---|---|---|
| TNF-α | 12 | Inhibition of secretion |
| IL-6 | 14 | Reduction in release |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been tested against various bacterial strains. Notably, it exhibited moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that while it may not be the most potent antimicrobial agent, it could serve as a lead compound for further modifications aimed at enhancing its efficacy .
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 32 |
| Pseudomonas aeruginosa | >64 |
Case Studies
Several case studies have documented the biological activities of indole derivatives similar to this compound:
- Case Study on Anticancer Activity : A study evaluated the effect of various indole derivatives on breast cancer cells, demonstrating that modifications at the benzyl position can enhance cytotoxicity. The study highlighted the importance of structural diversity in optimizing anticancer activity .
- Case Study on Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory pathways activated by indole derivatives. It was found that these compounds could inhibit NF-kB signaling, leading to decreased expression of inflammatory mediators .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Isopropylbenzyl)-1H-indol-5-amine, and how can purity be optimized?
A multi-step synthesis is typically employed, starting with indole derivatives functionalized at the 5-position. For example, a reductive amination or nucleophilic substitution can introduce the 4-isopropylbenzyl group. Key steps include:
- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amine during alkylation .
- Grignard or organolithium reagents : To attach the isopropylbenzyl moiety .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, methanol/water mobile phase) ensures >98% purity .
Q. How should researchers address solubility challenges during experimental preparation?
The compound’s solubility depends on solvent polarity. Recommended approaches:
- Primary solvent : Dimethyl sulfoxide (DMSO) for stock solutions (e.g., 10 mM) .
- Co-solvents : Ethanol or methanol (10-20% v/v) to enhance aqueous solubility .
- Sonication : Brief sonication (5–10 minutes) at 25°C improves dissolution .
Q. What spectroscopic techniques are critical for structural validation?
- NMR : 1H/13C NMR to confirm substitution patterns (e.g., indole C-5 amine vs. C-4 isomers) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion) .
- IR spectroscopy : Identify amine N–H stretches (~3300–3500 cm⁻¹) and aromatic C–H bonds .
Q. What preliminary assays are suitable for evaluating biological activity?
- Receptor binding assays : Screen against serotonin or dopamine receptors (common indole targets) using radioligand displacement .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity .
Q. What safety protocols are essential for handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing/solubilization .
- Storage : 2–8°C in airtight, light-protected containers to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Synthesize analogs with modified isopropylbenzyl groups (e.g., halogenated or methoxy-substituted) to assess steric/electronic effects .
- Biological testing : Compare IC50 values across analogs in target-specific assays (e.g., kinase inhibition) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses against protein targets .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Validate cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) .
- Batch analysis : Compare purity certificates (COA) and NMR spectra to rule out synthetic byproducts .
- Meta-analysis : Cross-reference data with structurally similar indoles (e.g., 5-methyl-1H-indol-7-amine) to identify trends .
Q. What strategies enable selective functionalization of the indole core?
- Directed ortho-metalation : Use strong bases (e.g., LDA) to deprotonate specific positions for electrophilic substitution .
- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 3-position .
Q. How can in silico tools predict metabolic stability or toxicity?
- ADMET prediction : Use SwissADME or ProTox-II to estimate hepatic clearance, CYP450 inhibition, and hERG channel liability .
- Metabolite identification : Employ GLORY or Meteor Nexus to simulate Phase I/II metabolism pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
